1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15F2N3 and its molecular weight is 371.391. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines carrying various substituents at the 6- or 7-position were synthesized and studied as emitting materials in OLEDs. The study found that these compounds, when used as dopants in an organic light-emitting diode structure, emit bright blue light, with some variations based on the specific substituent, showcasing their potential as components in display and lighting technologies (Y. T. et al., 2001).
Fluorescent Materials
Research into pyrazolo[3,4-b]quinoline derivatives revealed their high efficiency as organic fluorescent materials suitable for applications in light-emitting devices. These compounds maintain stable fluorescence in various solvents and conditions, although they undergo quenching in the presence of protic acid, which is reversible and can be fully recovered. This property makes them valuable for the development of new fluorescent materials and sensors (Linping Mu et al., 2010).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties and basicity of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives was examined. The study showed that introducing fluorine atoms modifies various properties such as fluorescence quantum efficiency and absorption band position. This adjustment of basicity and resistance to proton donors by the electron-withdrawing effect of fluorine suggests these compounds can be tailored for specific electronic and optical applications (P. Szlachcic & T. Uchacz, 2018).
Molecular Sensors
The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. Through facile synthetic procedures, this chromophore can be integrated into various sensor systems, demonstrating its utility for metal ion recognition and as a component in fluoroionophores and photoinduced electron-transfer probes (K. Rurack et al., 2002).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of targets, including enzymes, receptors, and other proteins .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well-absorbed, widely distributed, metabolized by the liver, and excreted in the urine .
Result of Action
Based on the known effects of similar compounds, it may be expected to exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVABQQSIOAKXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.